Distinct Lipid Substrate-Competitive Binding Mechanism Versus ATP-Competitive Inhibitors
PIK-75 exhibits a binding mechanism that is fundamentally different from the majority of PI3K inhibitors, including p110α-selective agents A66 and BYL719. Unlike these ATP-competitive inhibitors, PIK-75 acts as a competitive inhibitor with respect to the lipid substrate phosphatidylinositol (PI) and is non-competitive with respect to ATP [1]. This distinct mode of inhibition, characterized by a 64-fold increase in Ki for the p110α S773D mutant compared to wild-type enzyme [1], makes PIK-75 a valuable tool for studying substrate binding and for experiments where avoiding ATP-binding pocket occupancy is critical.
| Evidence Dimension | Inhibitor binding mechanism with respect to ATP and lipid substrate |
|---|---|
| Target Compound Data | Lipid substrate (PI)-competitive; ATP non-competitive |
| Comparator Or Baseline | A66, BYL719: ATP-competitive |
| Quantified Difference | 64-fold increase in Ki for PIK-75 against p110α S773D mutant vs. wild-type; qualitative difference in binding mode |
| Conditions | Kinetic analysis of purified p110α enzyme; isoform reciprocal mutagenesis |
Why This Matters
This unique binding mode differentiates PIK-75 from nearly all other commercial p110α inhibitors, providing a specific tool for probing the PI substrate-binding pocket and for experiments requiring ATP-site independence.
- [1] Zheng Z, Amran SI, Thompson PE, Jennings IG. Isoform-selective inhibition of phosphoinositide 3-kinase: identification of a new region of nonconserved amino acids critical for p110α inhibition. Mol Pharmacol. 2011;80(4):657-664. View Source
